molecular formula C21H19N5O3 B14962192 N-[4-(acetylamino)phenyl]-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide

N-[4-(acetylamino)phenyl]-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide

Cat. No.: B14962192
M. Wt: 389.4 g/mol
InChI Key: VDUVZCKNVFVVCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Acetylamino)phenyl]-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide is a heterocyclic compound featuring an imidazo[1,2-b]pyrazol core substituted with a phenyl group at position 7 and an acetamide-linked 4-acetylamino phenyl moiety at position 2.

Properties

Molecular Formula

C21H19N5O3

Molecular Weight

389.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(2-oxo-7-phenyl-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl)acetamide

InChI

InChI=1S/C21H19N5O3/c1-13(27)23-15-7-9-16(10-8-15)24-19(28)11-18-21(29)25-20-17(12-22-26(18)20)14-5-3-2-4-6-14/h2-10,12,18H,11H2,1H3,(H,23,27)(H,24,28)(H,25,29)

InChI Key

VDUVZCKNVFVVCG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=C(C=NN23)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and pyrazole intermediates, followed by their fusion and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide involves its interaction with specific molecular targets. The imidazole and pyrazole rings can interact with enzymes and receptors, potentially inhibiting or activating their functions . The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The evidence includes analogs from the imidazo[1,2-a]pyridine family (), which share structural motifs with the target compound but differ in core heterocycles and substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound ID / Name Core Structure Key Functional Groups Molecular Weight (g/mol) Potential Properties/Applications
Target: N-[4-(Acetylamino)phenyl]-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide Imidazo[1,2-b]pyrazol Acetamide, phenyl, carbonyl 407.4* High hydrogen-bond capacity; kinase inhibition?
MM0333.02: 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide Imidazo[1,2-a]pyridine Acetamide, methylphenyl 291.3 Moderate solubility; CNS targeting
MM0333.03: 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic Acid Imidazo[1,2-a]pyridine Carboxylic acid, methylphenyl 292.3 Ionic solubility; prodrug precursor
MM0333.04: Methyl ester analog of MM0333.03 Imidazo[1,2-a]pyridine Ester, methylphenyl 306.3 Lipophilic; enhanced membrane permeability
MM0333.05: 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetonitrile Imidazo[1,2-a]pyridine Nitrile, methylphenyl 274.3 Metabolic stability; protease inhibition

*Calculated molecular weight based on formula C₂₂H₂₁N₅O₃.

Key Observations:

Core Heterocycle Differences :

  • The target compound’s imidazo[1,2-b]pyrazol core (two adjacent nitrogen atoms) contrasts with the imidazo[1,2-a]pyridine core (one nitrogen) in analogs. This may alter electronic properties and binding affinities in biological systems.

Functional Group Impact: Acetamide (Target and MM0333.02): Both compounds can act as hydrogen-bond donors/acceptors, critical for target engagement. The target’s additional 4-acetylamino phenyl group may enhance π-stacking . Carboxylic Acid (MM0333.03): Increases solubility but reduces membrane permeability compared to the target’s acetamide . Ester (MM0333.04): Likely a prodrug form; hydrolyzed in vivo to the acid, offering controlled release. Nitrile (MM0333.05): Electron-withdrawing group may improve metabolic stability but reduce hydrogen-bonding capacity .

Substituent Effects :

  • Methylphenyl groups in all analogs enhance lipophilicity, favoring hydrophobic interactions. The target’s phenyl group at position 7 may confer steric effects distinct from the methylphenyl in MM0333.02–04.

Research Findings and Implications

  • Hydrogen-Bonding Networks : The target’s acetamide and carbonyl groups likely participate in extended hydrogen-bonding patterns, as described in Etter’s graph-set analysis . This could improve binding specificity compared to MM0333.05 (nitrile).
  • Solubility and Bioavailability : MM0333.03 (carboxylic acid) may exhibit higher aqueous solubility than the target, but the target’s acetamide balance between solubility and permeability could be advantageous.
  • Synthetic Flexibility : The ester (MM0333.04) and nitrile (MM0333.05) derivatives highlight strategies to modulate reactivity and stability, suggesting pathways for optimizing the target compound.

Notes

  • Limitations : Direct pharmacological or crystallographic data for the target compound are absent in the evidence; comparisons are inferred from structural analogs.
  • Methodology : Structural analysis tools like SHELX and hydrogen-bonding principles remain critical for future experimental validation.
  • Contradictions : While MM0333.02–05 share functional motifs, differences in core heterocycles limit direct extrapolation of their properties to the target.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.